Cas no 25468-86-4 (4-fluoroBenzenepropanenitrile)
4-fluoroBenzenepropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 4-fluoroBenzenepropanenitrile
- 3-(4'-fluorophenyl)propanenitrile
- DTXSID901307121
- EN300-1841320
- 3-(4-Fluorophenyl)-propionitrile
- 3-(4-fluorophenyl)propanenitrile
- Benzenepropanenitrile, 4-fluoro-
- 4-Fluoro-benzenepropanenitrile
- DB-067400
- SCHEMBL2023212
- 3-(4-fluoro-phenyl)-propionitrile
- 25468-86-4
- AKOS010643913
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- MDL: MFCD08457435
- Inchi: 1S/C9H8FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2
- InChI Key: DYOXJUSCSYEDJG-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CCC#N
Computed Properties
- Exact Mass: 149.064077422Da
- Monoisotopic Mass: 149.064077422Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 23.8Ų
4-fluoroBenzenepropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036017-250mg |
3-(4-Fluorophenyl)-propionitrile |
25468-86-4 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 036017-1g |
3-(4-Fluorophenyl)-propionitrile |
25468-86-4 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 036017-2g |
3-(4-Fluorophenyl)-propionitrile |
25468-86-4 | 2g |
£598.00 | 2022-03-01 | ||
| Enamine | EN300-1841320-0.05g |
3-(4-fluorophenyl)propanenitrile |
25468-86-4 | 95% | 0.05g |
$348.0 | 2023-11-13 | |
| Enamine | EN300-1841320-0.1g |
3-(4-fluorophenyl)propanenitrile |
25468-86-4 | 95% | 0.1g |
$364.0 | 2023-11-13 | |
| Enamine | EN300-1841320-0.25g |
3-(4-fluorophenyl)propanenitrile |
25468-86-4 | 95% | 0.25g |
$381.0 | 2023-11-13 | |
| Enamine | EN300-1841320-0.5g |
3-(4-fluorophenyl)propanenitrile |
25468-86-4 | 95% | 0.5g |
$397.0 | 2023-11-13 | |
| Enamine | EN300-1841320-1g |
3-(4-fluorophenyl)propanenitrile |
25468-86-4 | 95% | 1g |
$414.0 | 2023-11-13 | |
| Enamine | EN300-1841320-2.5g |
3-(4-fluorophenyl)propanenitrile |
25468-86-4 | 95% | 2.5g |
$810.0 | 2023-11-13 | |
| Enamine | EN300-1841320-5g |
3-(4-fluorophenyl)propanenitrile |
25468-86-4 | 95% | 5g |
$1199.0 | 2023-11-13 |
4-fluoroBenzenepropanenitrile Suppliers
4-fluoroBenzenepropanenitrile Related Literature
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-fluoroBenzenepropanenitrile
Chemical Profile of 4-fluoroBenzenepropanenitrile (CAS No: 25468-86-4)
4-fluoroBenzenepropanenitrile, identified by its Chemical Abstracts Service (CAS) number 25468-86-4, is a fluorinated aromatic nitrile derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by a benzene ring substituted with a fluorine atom and an aliphatic nitrile group attached to a propyl chain, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring both electrophilic and nucleophilic sites, allows for diverse functionalization pathways, making it a versatile building block for the development of novel bioactive molecules.
The fluorine atom at the para position relative to the nitrile group in 4-fluoroBenzenepropanenitrile plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derivatives synthesized from this precursor. Fluorine substitution is well-documented to enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution and excretion. In recent years, there has been a surge in research focusing on fluorinated compounds due to their ability to fine-tune drug-like properties, leading to the development of more effective and safer therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the utility of 4-fluoroBenzenepropanenitrile in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role as a key intermediate in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The nitrile group provides a handle for further derivatization into amides or carboxylic acids, while the propyl chain can be modified to introduce specific spatial orientations required for optimal receptor interaction. These structural features make 4-fluoroBenzenepropanenitrile an attractive scaffold for drug discovery programs.
In addition to its pharmaceutical applications, 4-fluoroBenzenepropanenitrile has shown promise in agrochemical research. Fluorinated compounds are often incorporated into pesticides and herbicides due to their improved efficacy and environmental stability. The presence of the nitrile group allows for further chemical transformations that can enhance the bioactivity of agrochemicals against resistant pests. Researchers have leveraged this compound to develop novel formulations that offer better crop protection while minimizing ecological impact.
The synthesis of 4-fluoroBenzenepropanenitrile typically involves multi-step organic reactions starting from commercially available precursors such as 4-fluorobenzaldehyde or 4-fluoronitrobenzene. The introduction of the nitrile group is commonly achieved through cyanation reactions, which can be performed using copper(I) cyanide or other transition metal catalysts. The propyl chain is often appended via alkylation or Grignard reactions, providing chemists with ample opportunities to tailor the compound's structure for specific applications.
From a computational chemistry perspective, the electronic properties of 4-fluoroBenzenepropanenitrile have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into how the fluorine substituent influences the molecule's reactivity and binding interactions. For example, computational analyses have revealed that the electron-withdrawing nature of fluorine stabilizes adjacent positive charges, which can be beneficial in designing molecules with enhanced binding affinity.
The growing interest in fluorinated benzenepropanenitriles has also spurred innovation in synthetic methodologies. Recent publications have reported novel catalytic systems that improve the efficiency and selectivity of key transformations involved in their synthesis. These advancements not only streamline the production process but also reduce waste generation, aligning with green chemistry principles. Such innovations are crucial for sustainable drug development and industrial applications.
In conclusion, 4-fluoroBenzenepropanenitrile (CAS No: 25468-86-4) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and chemical properties make it an indispensable tool for synthetic chemists working on pharmaceuticals and agrochemicals. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving innovation in drug discovery and material science.
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